N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE
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Overview
Description
N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring fused with a cyclopentane ring, an azepane moiety, and a benzamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE typically involves multiple steps, including the formation of the thiophene ring, cyclopentane ring fusion, and the introduction of the azepane and benzamide groups. Common synthetic methods include:
Cyclization Reactions: The thiophene ring can be synthesized through cyclization reactions involving sulfur and α-methylene carbonyl compounds.
Condensation Reactions: The Paal–Knorr reaction is often used for the condensation of 1,4-dicarbonyl compounds with sulfurizing agents.
Amide Formation: The final step involves the formation of the benzamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, high-temperature stirring, and the use of catalysts are commonly employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzamides .
Scientific Research Applications
N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Properties
IUPAC Name |
N-[3-(azepane-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-15-8-6-9-16(14-15)20(25)23-21-19(17-10-7-11-18(17)27-21)22(26)24-12-4-2-3-5-13-24/h6,8-9,14H,2-5,7,10-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWDKLRQHXNPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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